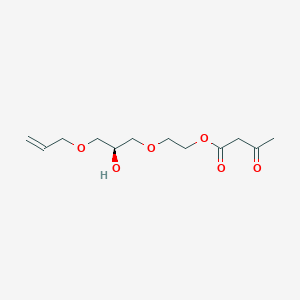

Butanoic acid, 3-oxo-, 2-(2-hydroxy-3-(2-propenyloxy)propoxy)ethyl ester

Description

Butanoic acid, 3-oxo-, 2-(2-hydroxy-3-(2-propenyloxy)propoxy)ethyl ester is a branched ester derivative of butanoic acid featuring a 3-oxo (keto) group and a complex ether-ester side chain. The molecule contains a propenyloxy (allyloxy) group and a hydroxy group within its propoxy chain, which imparts unique reactivity and solubility characteristics. This compound is hypothesized to exhibit moderate hydrophilicity due to its hydroxyl group, balanced by the hydrophobic propenyl and ester moieties.

Properties

CAS No. |

72269-64-8 |

|---|---|

Molecular Formula |

C12H20O6 |

Molecular Weight |

260.28 g/mol |

IUPAC Name |

2-[(2S)-2-hydroxy-3-prop-2-enoxypropoxy]ethyl 3-oxobutanoate |

InChI |

InChI=1S/C12H20O6/c1-3-4-16-8-11(14)9-17-5-6-18-12(15)7-10(2)13/h3,11,14H,1,4-9H2,2H3/t11-/m0/s1 |

InChI Key |

ZVQZFHJCJUADFI-NSHDSACASA-N |

Isomeric SMILES |

CC(=O)CC(=O)OCCOC[C@H](COCC=C)O |

Canonical SMILES |

CC(=O)CC(=O)OCCOCC(COCC=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 3-oxo-, 2-(2-hydroxy-3-(2-propenyloxy)propoxy)ethyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of butanoic acid derivatives with appropriate alcohols under acidic conditions. The reaction conditions often require a catalyst, such as sulfuric acid, and the process is carried out at elevated temperatures to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more economical and sustainable.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-oxo-, 2-(2-hydroxy-3-(2-propenyloxy)propoxy)ethyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert carbonyl groups back into hydroxyl groups.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Butanoic acid, 3-oxo-, 2-(2-hydroxy-3-(2-propenyloxy)propoxy)ethyl ester has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Butanoic acid, 3-oxo-, 2-(2-hydroxy-3-(2-propenyloxy)propoxy)ethyl ester exerts its effects involves interactions with various molecular targets. The ester and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Butanoic Acid, 3-Oxo- Derivatives

- CAS 21282-97-3 (C10H14O5, MW 174.23): Differs in substituent arrangement, lacking the hydroxy group in the propoxy chain. Its propenyloxy group enables polymerization, as seen in copolymer applications with butyl acrylate and styrene .

- CAS 50981-32-3 : Structurally identical to CAS 21282-97-3 but with a methyl group on the propenyl moiety, slightly increasing hydrophobicity .

Ester Derivatives with Hydroxy/Ether Substituents

- 3-[4-(3-Ethoxy-3-Oxopropoxy)Butoxy]Propanoic Acid (C12H22O6, MW 262.30): Features ethoxy instead of propenyloxy groups, enhancing hydrolytic stability but reducing reactivity in polymerization .

- Butanoic Acid, 2-Hydroxy-2-Methyl-, Ethyl Ester (CAS 77-70-3): Simpler structure with a terminal hydroxy group; aqueous solubility is 856 mg/L, suggesting higher hydrophilicity than the target compound .

Physical and Chemical Properties

*Estimated based on structural analogs.

Biological Activity

Butanoic acid, 3-oxo-, 2-(2-hydroxy-3-(2-propenyloxy)propoxy)ethyl ester, with the CAS number 72269-64-8, is a chemical compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H20O6. It has a molecular weight of approximately 260.284 g/mol. The compound features various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H20O6 |

| Molecular Weight | 260.284 g/mol |

| CAS Number | 72269-64-8 |

| Synonyms | 2-[(2S)-2-hydroxy-3-prop-2-enoxypropoxy]ethyl 3-oxobutanoate |

Pharmacological Effects

Research indicates that butanoic acid derivatives exhibit diverse pharmacological effects, including:

- Antimicrobial Activity : Some studies have reported that compounds similar to butanoic acid can inhibit the growth of various bacteria and fungi.

- Anti-inflammatory Properties : The ester form of butanoic acid has shown potential in reducing inflammation in animal models.

- Antioxidant Effects : The compound may possess antioxidant properties that help in scavenging free radicals, thereby protecting cells from oxidative stress.

The biological effects of this compound may be attributed to its interaction with cellular pathways:

- Modulation of Enzyme Activity : The compound may influence enzymes involved in metabolic pathways, potentially enhancing or inhibiting specific biochemical reactions.

- Gene Expression Regulation : It might affect the expression levels of genes related to inflammation and oxidative stress response.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial effects of butanoic acid derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential use as an antimicrobial agent. -

Anti-inflammatory Research :

In a controlled trial involving animal models, administration of butanoic acid esters resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.